![molecular formula C8H5N3O3 B1464819 3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde CAS No. 1167056-97-4](/img/structure/B1464819.png)
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde
Vue d'ensemble
Description
“3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” is a chemical compound that belongs to the class of 1H-pyrrolo[2,3-b]pyridine derivatives . It has been used in the synthesis of various compounds with potential biological activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with a pyrrolo[2,3-b]pyridine core . The exact structure can be viewed using specific software .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Derivatives Synthesis : The study by El-Nabi (2004) demonstrated the synthesis of Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives through oxidation of tosylhydrazones, showcasing the compound's role in generating tricyclic heterocycles with potential pharmaceutical applications (El-Nabi, 2004).
Condensed Heterocycles Synthesis : Figueroa‐Pérez et al. (2006) explored the use of chloro-nitro and dichloro derivatives of 1H-pyrrolo[2,3-b]pyridine for the synthesis of 4-substituted 7-azaindole derivatives, highlighting the compound's utility in nucleophilic displacement reactions to create bioactive molecules (Figueroa‐Pérez et al., 2006).
Catalytic Transformations : The work by Gorugantula et al. (2010) on palladium-catalyzed reductive N-heterocyclization highlighted the synthetic utility of nitro-heteroaromatic compounds with adjacent alkene groups for preparing pyrrolo-fused heteroaromatic molecules, illustrating a method for constructing complex cyclic structures (Gorugantula et al., 2010).
Structural and Spectroscopic Studies
- X-ray Crystal Structure : An X-ray crystal analysis of 7-azaindole-3-carboxaldehyde by Morzyk-Ociepa et al. (2017) provided insights into the structural characteristics of these compounds, emphasizing their potential as building blocks for antibacterial, antifungal, and anticancer agents (Morzyk-Ociepa et al., 2017).
Advanced Materials and Catalysis
- Green Synthesis : Prathipati and Sanasi (2022) developed a one-pot green synthesis method for chalcones using pyridine-2-carbaldehyde and its derivatives, catalyzed by mesoporous MCM-41 materials under solvent-free conditions. This study not only highlights sustainable synthetic approaches but also the potential of these compounds in creating materials with antimicrobial properties (Prathipati & Sanasi, 2022).
Orientations Futures
The future directions for the research and development of “3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde” and similar compounds could involve further exploration of their potential biological activities, particularly their inhibitory effects on the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
Mécanisme D'action
Target of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
It’s worth noting that similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, inhibit the fgfr signaling pathway . This inhibition occurs by preventing the receptor from undergoing dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, which results in the deactivation of downstream signaling .
Biochemical Pathways
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, affect the fgfr signaling pathway, which regulates organ development, cell proliferation and migration, angiogenesis, and other processes .
Result of Action
Similar compounds, such as 1h-pyrrolo[2,3-b]pyridine derivatives, have shown to inhibit cell proliferation and induce apoptosis .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-Nitro-1H-Pyrrolo[2,3-b]Pyridine-5-Carbaldehyde is not clearly recognized
These compounds have shown potent activities against FGFR1, 2, and 3, and have been found to inhibit cell proliferation and induce apoptosis
Analyse Biochimique
Biochemical Properties
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde plays a crucial role in several biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain kinases, such as fibroblast growth factor receptors (FGFRs), by binding to their active sites . This interaction can lead to the modulation of downstream signaling pathways, affecting cellular processes such as proliferation and differentiation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the proliferation of cancer cells by targeting FGFRs, leading to the induction of apoptosis and inhibition of cell migration and invasion . Additionally, this compound can alter the expression of genes involved in cell cycle regulation and metabolic pathways, further impacting cellular function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes, such as FGFRs . This binding can prevent the phosphorylation of downstream signaling molecules, thereby disrupting signal transduction pathways. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to alterations in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can be significant, with prolonged exposure leading to sustained inhibition of cell proliferation and induction of apoptosis. These temporal effects highlight the potential of this compound for use in long-term biochemical studies and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to effectively inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a threshold beyond which the compound’s adverse effects outweigh its therapeutic benefits. These findings underscore the importance of careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism . This inhibition can lead to altered metabolic flux and changes in the levels of metabolites, impacting overall cellular metabolism. Additionally, the compound can be metabolized by phase I and phase II enzymes, leading to the formation of various metabolites with distinct biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be actively transported into cells via organic anion transporters, leading to its accumulation in specific cellular compartments . Additionally, binding proteins such as albumin can facilitate the distribution of the compound within the bloodstream, enhancing its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize primarily in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . Targeting signals and post-translational modifications may direct the compound to specific subcellular compartments, influencing its activity and function. For example, phosphorylation of the compound can enhance its binding affinity for target enzymes, modulating its inhibitory effects.
Propriétés
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-4-5-1-6-7(11(13)14)3-10-8(6)9-2-5/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJMFAKMBOBPPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


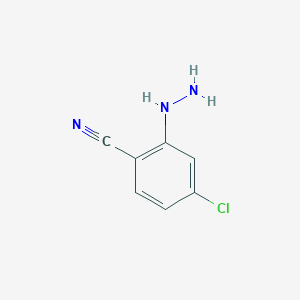
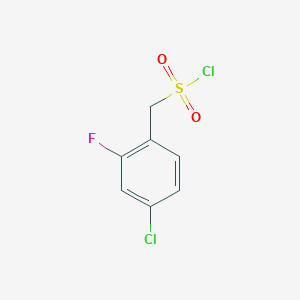
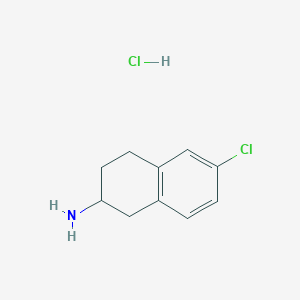
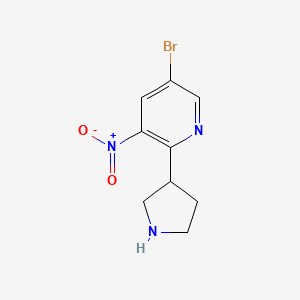
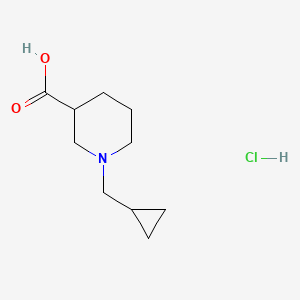
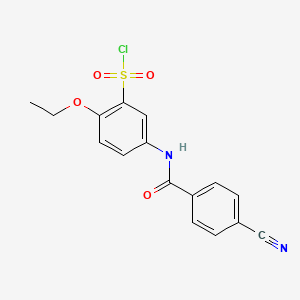
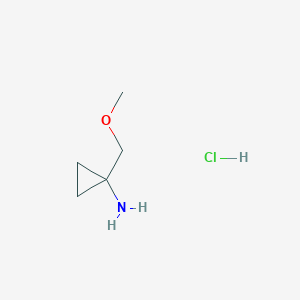
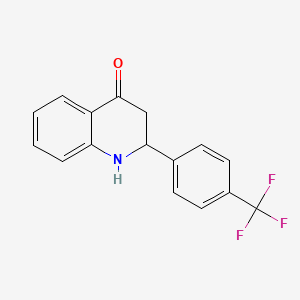
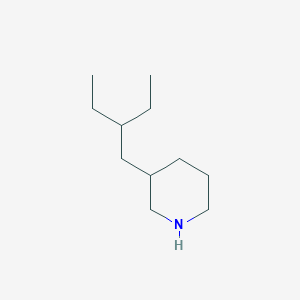
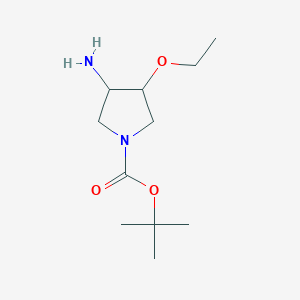
![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)
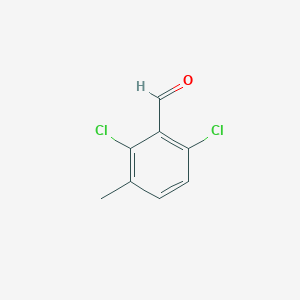
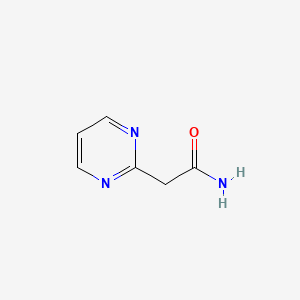
![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)
